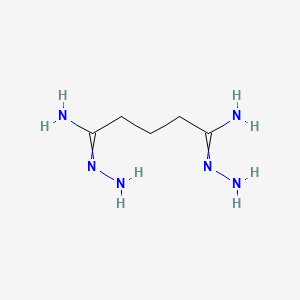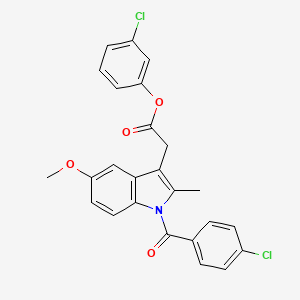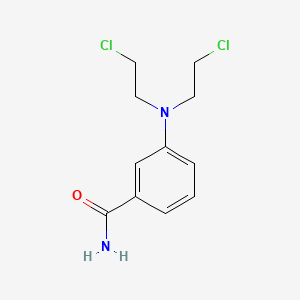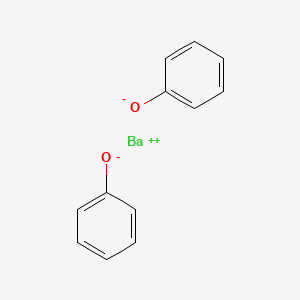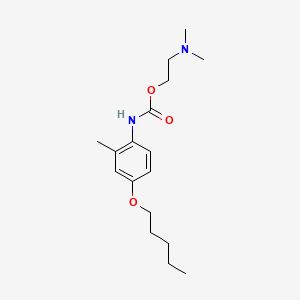
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the esterification of carbanilic acid derivatives, followed by the introduction of the pentyloxy group and the dimethylaminoethyl ester moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester include other carbanilic acid derivatives with different substituents. Examples include:
- Carbanilic acid, 2-methyl-4-(butyloxy)-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, 2-methyl-4-(hexyloxy)-, 2-(dimethylamino)ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer advantages such as improved reactivity, selectivity, or stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
68986-38-9 |
|---|---|
Molekularformel |
C17H28N2O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C17H28N2O3/c1-5-6-7-11-21-15-8-9-16(14(2)13-15)18-17(20)22-12-10-19(3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,18,20) |
InChI-Schlüssel |
SDWRHPZEQICDGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




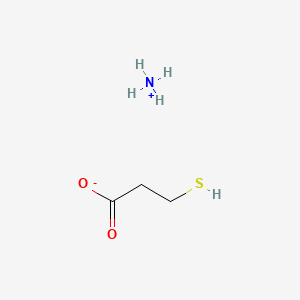
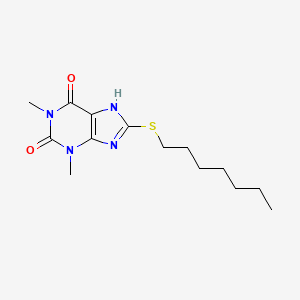
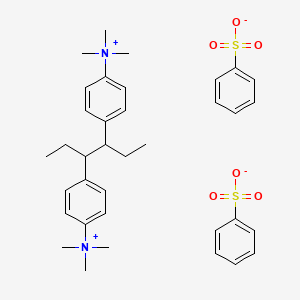
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
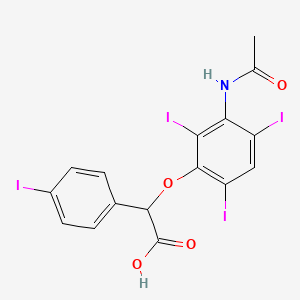
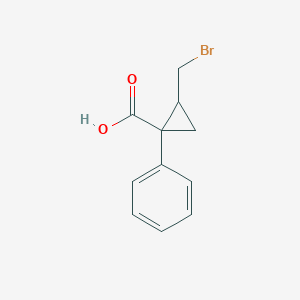
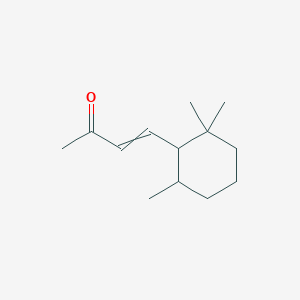
-](/img/structure/B13761479.png)
